N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Description
N-(3-Nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound featuring a tetrahydroacridine core linked to a 3-nitrophenyl group via a carboxamide bridge. The 3-nitrophenyl substituent introduces an electron-withdrawing nitro group at the meta position, which may influence electronic properties, solubility, and binding interactions.
Properties
CAS No. |
324053-82-9 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-13-6-5-7-14(12-13)23(25)26)19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,21,24) |
InChI Key |
VYSHHRMIIZCIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 3-nitrophenylamine.
Formation of Acridine Derivative: The 3-nitrophenylamine is then reacted with a suitable acridine derivative under controlled conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Acridines: Electrophilic substitution reactions yield various substituted acridine derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its analogs:
Key Observations:
- Substituent Effects: The position and nature of aryl substituents significantly impact molecular properties.
- Collision Cross-Section (CCS) : The 4-chlorophenyl analog (CID 2327315) exhibits a CCS of 177.8 Ų for [M+H]+, suggesting a compact molecular conformation compared to larger derivatives like GF120918.
- Molecular Weight: Halogenated analogs (Cl, F) have lower molecular weights (~320–337 g/mol) than GF120918 (497.55 g/mol), which contains additional methoxy and isoquinoline groups.
Pharmacological and Functional Comparisons
N-(4-Chlorophenyl)-1,2,3,4-Tetrahydro-9-Acridinecarboxamide
Fluorophenyl Derivatives (2-Fluoro and 4-Fluoro)
- These analogs are structurally similar but differ in halogen placement.
GF120918
Biological Activity
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known by its CAS number 324053-82-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H17N3O3
- Molecular Weight : 347.37 g/mol
- CAS Number : 324053-82-9
The compound features a tetrahydroacridine core, which is known for its diverse biological activities, including neuroprotective and analgesic effects.
Antimicrobial Properties
Research has indicated that compounds containing nitrophenyl groups often exhibit antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in various models of neurodegeneration. It has been suggested that the compound may exert protective effects against oxidative stress-induced neuronal damage.
The proposed mechanism involves the modulation of neurotransmitter systems and inhibition of apoptosis pathways in neuronal cells. The nitrophenyl group is believed to play a role in enhancing the compound's ability to penetrate the blood-brain barrier.
Analgesic Activity
The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics.
Case Study: Pain Relief in Rodent Models
In a study involving the tail-flick test on mice:
- Dosage : 10 mg/kg administered intraperitoneally
- Results : Significant reduction in response time compared to control groups (p < 0.05) .
Toxicology and Safety Profile
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are warranted to assess long-term effects and potential toxicity.
Table 2: Toxicological Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >1000 mg/kg (rat) |
| Chronic Toxicity (NOAEL) | 100 mg/kg/day |
| Mutagenicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
